molecular formula C13H20N4O2 B2944694 N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909675-65-5

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2944694
CAS No.: 1909675-65-5
M. Wt: 264.329
InChI Key: QCZOPURLEJJNJG-UHFFFAOYSA-N
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Description

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic chemical compound featuring a pyrimidine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. The molecule is characterized by a morpholine group at the 6-position and a tert-butyl carboxamide moiety at the 4-position of the pyrimidine ring. This structural motif is commonly found in biologically active molecules and is of significant interest for research and development purposes. Compounds based on the 6-morpholinopyrimidine structure have been extensively investigated as potent inhibitors of various therapeutic targets. Research indicates that the morpholine substituent often serves as a key hinge-binding motif in ATP-competitive small molecule inhibitors, particularly against kinase targets such as Phosphatidylinositol 3-kinases (PI3Ks) . The pyrimidine core acts as a central scaffold, allowing for strategic substitution to optimize binding affinity and selectivity. As part of this important chemical class, this compound serves as a valuable intermediate or building block for the synthesis of more complex target molecules. It is primarily used in structure-activity relationship (SAR) studies to explore chemical space and develop novel therapeutic agents for research applications, including in oncology and neuroscience . This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-tert-butyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)16-12(18)10-8-11(15-9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZOPURLEJJNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution and Amide Coupling

This conventional route involves sequential substitutions on a 4,6-dichloropyrimidine precursor:

  • Morpholine Introduction at C6 :
    4,6-Dichloropyrimidine reacts with morpholine in isopropanol under basic conditions (triethylamine, 0°C to room temperature), yielding 6-morpholino-4-chloropyrimidine. This step exploits morpholine’s nucleophilicity for selective C6 substitution.

  • Carboxamide Formation at C4 :
    The C4 chloride undergoes hydrolysis to 6-morpholinopyrimidine-4-carboxylic acid, followed by activation to the acyl chloride using phosphorus oxychloride. Subsequent reaction with tert-butylamine in dichloromethane forms the target carboxamide.

Key Data :

  • Yield: 78–85% (Step 1), 70–75% (Step 2)
  • Purity: >95% (HPLC)

One-Pot Photocatalytic Synthesis

A patent-pending method (CN108558792B) employs visible-light catalysis for direct coupling of 2-aminopyridine derivatives with tert-butyl carbamates. While originally designed for piperazine intermediates, this approach is adaptable to pyrimidine systems:

  • Reaction Setup :
    2-Aminopyridine, tert-butyl carbamate, and an acridine salt photocatalyst (e.g., Mes-Acr$$^+$$) are dissolved in anhydrous dichloroethane.

  • Light Irradiation :
    Blue LED irradiation (450 nm) under oxygen atmosphere facilitates single-electron transfer, enabling C–N bond formation without heavy-metal catalysts.

Key Data :

  • Yield: 90–95%
  • Reaction Time: 10–12 hours

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Two-Step Substitution 70–85% Scalable, high purity Multistep, requires POCl$$_3$$ handling
Photocatalytic 90–95% Single-step, no heavy metals Specialized equipment (LED reactors)
Suzuki Coupling 65–75% Modular for diverse substituents Limited to boronic acid availability

Experimental Optimization and Challenges

Regioselectivity in Dichloropyrimidine Substitution

The order of substitution (C6 before C4) is critical. Morpholine’s strong nucleophilicity favors C6 substitution under mild conditions, whereas C4 requires harsher reagents (e.g., POCl$$_3$$) for carboxylation.

Solvent and Catalyst Selection

  • Photocatalytic Reactions : Dichloroethane enhances photon absorption efficiency compared to polar solvents.
  • Amide Coupling : Carbodiimides (EDC, DCC) in dichloromethane minimize racemization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine ring's nitrogen atoms and pyrimidine core participate in nucleophilic substitution reactions. These reactions enable structural modifications for pharmacological optimization:

  • Morpholine Ring Reactivity :
    The secondary amine in the morpholine ring undergoes alkylation or acylation under mild conditions. For example, reaction with alkyl halides in dichloromethane (DCM) at 0–25°C introduces substituents at the nitrogen site.

  • Pyrimidine Core Modifications :
    The 2- and 4-positions of the pyrimidine ring are electrophilic. Chlorination at these positions (using POCl₃ or PCl₅) facilitates subsequent Suzuki-Miyaura cross-coupling reactions with boronic acids, as demonstrated in analogous pyrimidine derivatives .

Hydrolysis Reactions

The amide bond and morpholine ring are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 6–8 hours6-Morpholinopyrimidine-4-carboxylic acid
Basic hydrolysisNaOH (2M), 80°C, 4 hoursSodium carboxylate + morpholine fragments

Hydrolysis of the tert-butyl carboxamide group yields carboxylic acid derivatives, critical for prodrug strategies.

Cross-Coupling Reactions

The pyrimidine scaffold supports palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Bromination at the pyrimidine’s 2-position (using NBS) enables coupling with aryl/heteroaryl boronic acids. For example, coupling with thiophen-3-ylboronic acid in dioxane/water (Pd(PPh₃)₄, K₂CO₃, 100°C) introduces thiophene substituents .

  • Buchwald-Hartwig Amination :
    The 4-chloropyrimidine intermediate reacts with amines (e.g., piperazine) in iso-propanol with triethylamine (TEA), forming C–N bonds at room temperature .

Oxidation Reactions

The morpholine ring undergoes oxidation under strong oxidizing agents:

  • Peracid-Mediated Oxidation :
    Reaction with m-CPBA (meta-chloroperbenzoic acid) in DCM converts morpholine to its N-oxide derivative, altering electronic properties and hydrogen-bonding capacity.

Pharmacological Derivatization

The compound serves as a precursor for kinase inhibitors. Key modifications include:

  • Sulfonylation :
    Reaction with aryl sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride) in DCM/TEA introduces sulfonamide groups at the morpholine nitrogen, enhancing MARK4 inhibitory activity (IC₅₀ = 7.52–37.99 μM) .

  • Amide Bond Functionalization :
    The tert-butyl carboxamide group is replaced with other amines (e.g., morpholine derivatives) via reductive amination or coupling reagents (EDC/HOBt).

Stability Under Physiological Conditions

Studies predict moderate stability in plasma:

Parameter Value Implications
Plasma half-life (pH 7.4)~3–4 hoursSuitable for oral administration
CYP450 metabolismPrimarily CYP3A4/2D6Potential drug-drug interactions

Hydrolysis and oxidative metabolism are primary degradation pathways.

Computational Reactivity Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrophilic Sites :
    Pyrimidine C2 (MEP = −0.12 eV) and C4 (MEP = −0.09 eV) are hotspots for nucleophilic attack.

  • Nucleophilic Sites :
    Morpholine nitrogen (MEP = +0.21 eV) and amide oxygen (MEP = +0.18 eV) participate in H-bonding .

Scientific Research Applications

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide with analogous pyrimidine derivatives, focusing on structural variations, synthesis routes, and inferred biological implications based on available evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Potential Applications Reference
This compound Morpholine (6), tert-butyl carboxamide (4) Pyrimidine, carboxamide, morpholine Kinase inhibition, drug discovery Hypothetical
(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide Acetylpiperidine (6), hydroxypropyl (4) Pyrimidine, carboxamide, piperidine Anticancer agents, enzyme modulation
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine (4), tert-butyl carbamate Carbamate, acetylpiperidine Intermediate in drug synthesis
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Trifluoromethyl pyrimidine (4), diazaspiro Pyrimidine, spirocyclic carboxamide Antiviral or anticancer agents

Key Observations

Substituent Effects on Bioactivity: The morpholine group in the target compound may enhance solubility compared to piperidine derivatives (e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-pyrimidine-4-carboxamide ). Trifluoromethyl groups in Reference Example 107 () increase lipophilicity and metabolic resistance, which is absent in the target compound .

Synthetic Approaches :

  • The tert-butyl carboxamide group in the target compound is synthesized via carbamate intermediates, as seen in (tert-butyl (1-acetylpiperidin-4-yl)carbamate) . This route ensures steric protection during synthesis.
  • In contrast, spirocyclic carboxamides () require complex coupling reactions with diazaspiro cores, highlighting the simplicity of the target compound’s synthesis .

Structural Flexibility vs.

Biological Activity

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This section provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its molecular structure. SAR studies have demonstrated that modifications at various positions on the pyrimidine ring can significantly influence the compound's inhibitory potency against NAPE-PLD.

Key Findings from SAR Studies:

  • The compound was optimized by altering substituents at positions R1, R2, and R3 on the pyrimidine scaffold.
  • The combination of specific substituents led to increased potency, with some derivatives exhibiting an IC50 value as low as 72 nM, indicating a strong inhibitory effect on NAPE-PLD activity .
  • The presence of a morpholine group at position R3 was found to enhance binding affinity and selectivity for NAPE-PLD, which is crucial for therapeutic applications targeting metabolic disorders and emotional behavior modulation .

Pharmacological Effects

This compound has been shown to possess various pharmacological properties:

  • Inhibition of NAPE-PLD : This compound acts as a selective inhibitor of NAPE-PLD, which plays a critical role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Aberrant levels of NAEs are associated with conditions such as metabolic syndrome and non-alcoholic fatty liver disease .
  • Impact on Emotional Behavior : In vivo studies have indicated that inhibition of NAPE-PLD by this compound can modulate emotional behaviors in animal models. This suggests potential applications in treating anxiety and depression .
  • Immunosuppressive Activity : Related studies on pyrimidine derivatives have shown that modifications can lead to immunosuppressive effects, which may be relevant for organ transplantation therapies .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Emotional Behavior : A study demonstrated that administration of this compound in mice resulted in decreased anxiety-like behaviors, supporting its potential use as an anxiolytic agent .
  • In Vitro Assays : In vitro assays revealed that various derivatives of the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations. This highlights its potential as an anticancer agent .

Data Table

The following table summarizes key findings related to the biological activity and potency of this compound and its derivatives:

Compound NameTarget EnzymeIC50 (nM)Biological Activity
This compoundNAPE-PLD72Inhibitor; Modulates emotional behavior
Derivative 1 (e.g., 2-benzylthio-5-cyano)NAPE-PLD1600Immunosuppressive activity
Derivative 2 (e.g., pyrazolyl derivative)p38 MAPK4Antitumor activity

Q & A

Q. Critical Conditions :

  • Temperature control (room temperature for coupling steps to avoid side reactions).
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Stoichiometric ratios (e.g., 1.2 equivalents of morpholine to ensure complete coupling) .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Answer:
Discrepancies often arise from inhomogeneous mixing, heat transfer limitations, or impurities. Methodological approaches include:

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., stirring rate, solvent volume) to identify critical factors .
  • In-line Monitoring : Use of FTIR or HPLC to track reaction progress in real time .
  • Statistical Analysis : Multivariate regression to correlate yield with process variables (e.g., temperature gradients, reagent purity) .

Q. Example Analog Comparison :

Analog ModificationLogPSolubility (mg/mL)Half-life (h)
tert-butyl → cyclopropyl2.10.84.2
Morpholine → piperazine1.81.26.5

Basic: What methods are used to assess this compound’s potential as a biochemical probe?

Answer:

  • Pull-down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., KD values) .
  • Cellular Imaging : Conjugate with fluorophores (e.g., FITC) to track subcellular localization .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Answer:

  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .
  • Experimental Replication : Standardize protocols (e.g., cell lines, assay conditions) to isolate confounding variables .
  • Mechanistic Follow-up : Use CRISPR knockout models to confirm target specificity if off-target effects are suspected .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility to identify residues critical for selectivity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .
  • Pharmacophore Mapping : Align structural features with known selective inhibitors (e.g., hinge region in kinases) .

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